molecular formula C12H15BrO2 B13149280 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran

6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B13149280
M. Wt: 271.15 g/mol
InChI Key: OFZWAQMHRKISHU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a bromomethyl group, an ethoxy group, and a methyl group attached to a dihydrobenzofuran ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate reagent to form the benzofuran core.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the benzofuran ring. This is often achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an ethylating agent like ethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids, and reduction reactions to form alcohols or alkanes.

    Coupling Reactions: The benzofuran ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.

    Drug Development: Used as a building block in the development of new therapeutic agents.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Employed in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    6-(Hydroxymethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Lacks the bromomethyl group, resulting in different reactivity and applications.

Uniqueness: The presence of the bromomethyl group in 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives. This reactivity distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

6-(bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C12H15BrO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

OFZWAQMHRKISHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CBr

Origin of Product

United States

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